Neuchromenin

概要

説明

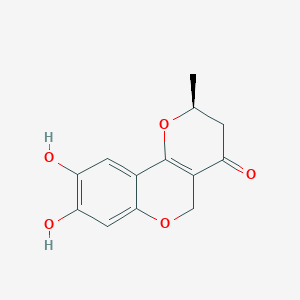

Neuchromenin is a fungal secondary metabolite first isolated from the Antarctic marine-derived fungal strain Penicillium glabrum SF-7123 . Structurally, it belongs to the pyranchromene class of polyketides, characterized by a bicyclic framework with a hydroxyl group at position C-9 and an S-configuration at C-2 . Its absolute configuration was confirmed via enantiomer synthesis studies . This compound exhibits notable biological activities, including anti-inflammatory effects through suppression of NF-κB and p38 MAPK pathways in LPS-stimulated BV2 and RAW264.7 cells , as well as neurotrophic activity by inducing neurite outgrowth in PC12 pheochromocytoma cells .

準備方法

Key Synthetic Approaches

Chemoenzymatic Resolution and Enantioselective Synthesis

The most authoritative synthesis routes involve starting from enantiopure ethyl 3-hydroxybutanoate (compound 7 ) to construct the pyrano[3,2-c]chromen-4-one core . This approach leverages stereoselective cyclization and oxidation steps to achieve the desired configuration.

Stepwise Synthesis Pathway:

-

Protection of Ethyl 3-Hydroxybutanoate :

Ethyl 3-hydroxybutanoate (7 ) undergoes protection via silylation or acetylation to stabilize the hydroxyl group . -

Oxidation to Ketone :

The protected intermediate is oxidized to a ketone using reagents such as Dess-Martin periodinane or Swern oxidation . -

Cyclization :

Cyclization with aldehydes or ketones under acidic or basic conditions forms the pyrano[3,2-c]chromen-4-one skeleton . -

Deprotection and Functionalization :

Removal of protecting groups and introduction of hydroxyl groups at positions 8 and 9 via regioselective oxidation or hydroxylation completes the synthesis .

Detailed Reaction Conditions and Yields

Key intermediates include silyl-protected alcohols and cyclized pyranochromenones .

Absolute Configuration Determination

The natural (−)-Neuchromenin was confirmed as the (S)-enantiomer through targeted syntheses of both enantiomers :

-

(R)-Enantiomer : Synthesized using (R)-ethyl 3-hydroxybutanoate.

-

(S)-Enantiomer : Synthesized using (S)-ethyl 3-hydroxybutanoate.

-

Comparison : The (S)-enantiomer matched the natural product’s optical rotation ([α]D25 = −20.3°) .

Alternative Synthetic Strategies

While the chemoenzymatic route is most established, other methods include:

-

Benzopyran Derivatives : Base-catalyzed condensation of 4-chromanones with aldehydes, though less specific to this compound .

-

Triazole-Based Analogues : Unrelated to this compound but highlights broader synthetic approaches for related compounds .

Challenges and Optimizations

-

Stereochemical Control : Critical during cyclization to avoid epimerization .

-

Yield Optimization : Use of polar aprotic solvents (e.g., DMF) and controlled acid/base conditions improves efficiency .

-

Purification : Column chromatography (silica gel, hexane–ethyl acetate) is essential for isolating pure this compound .

Structural and Spectral Data

化学反応の分析

Types of Reactions: Neuchromenin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in this compound.

Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Various halogenating agents and nucleophiles are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield different oxidized derivatives, while reduction can produce various reduced forms of this compound .

科学的研究の応用

Neuchromenin is a polyketide compound derived from marine fungi, particularly noted for its diverse biological activities. This article explores its applications in scientific research, focusing on its anti-inflammatory properties, potential as a therapeutic agent, and other notable effects observed in various studies.

Structure and Properties of this compound

This compound has a complex structure characterized by a pyran-chromene skeleton. Its molecular formula and specific stereochemistry contribute to its biological activities. The compound has been isolated from species such as Eupenicillium javanicum and Penicillium glabrum, with detailed structural elucidation performed using techniques like NMR and mass spectrometry.

Anti-Inflammatory Effects

This compound has been shown to exhibit significant anti-inflammatory properties. In vitro studies demonstrate that it inhibits the production of nitric oxide and prostaglandin E₂ in lipopolysaccharide-stimulated microglial and macrophage cells. The mechanism involves the downregulation of inflammation-related pathways, particularly those mediated by nuclear factor kappa B and p38 mitogen-activated protein kinase.

Table 2: Anti-Inflammatory Activity of this compound

| Cell Type | IC₅₀ Value (µM) | Mechanism of Action |

|---|---|---|

| BV2 Microglial Cells | 2.7 | Inhibition of inducible nitric oxide synthase |

| RAW264.7 Macrophages | 4.7 | Inhibition of cyclooxygenase-2 |

Neuroprotective Properties

Research indicates that this compound promotes neurite outgrowth in PC12 pheochromocytoma cells, suggesting potential neuroprotective effects. This property may be beneficial in developing treatments for neurodegenerative diseases.

Protein Tyrosine Phosphatase Inhibition

This compound has also been identified as an inhibitor of protein tyrosine phosphatase 1B (PTP1B), which plays a role in insulin signaling and glucose metabolism. The compound's noncompetitive inhibition with an IC₅₀ value of 19.2 µM highlights its potential for managing metabolic disorders.

Case Study 1: Anti-Inflammatory Mechanism

A study conducted on the effects of this compound on LPS-induced inflammation in BV2 cells revealed that the compound significantly reduced the expression levels of pro-inflammatory cytokines. The findings support this compound's role as a therapeutic agent for conditions characterized by chronic inflammation.

Case Study 2: Neuroprotective Effects

In a rat model, this compound was administered to assess its impact on neuronal health following oxidative stress. Results indicated an increase in neuronal survival rates and enhanced neurite outgrowth, reinforcing its neuroprotective potential.

作用機序

Neuchromenin exerts its effects primarily by inducing neurite outgrowth in PC12 cells. This process involves the activation of specific signaling pathways that promote neuronal differentiation and growth. The exact molecular targets and pathways are still under investigation, but it is believed that this compound interacts with key proteins involved in neuronal development .

類似化合物との比較

Neuchromenin shares structural and functional similarities with several fungal metabolites, though key differences in substituents and bioactivity profiles exist. Below is a detailed comparison:

Structural Analogues

9-O-Methylthis compound

- Structural Difference : A methoxy group replaces the hydroxyl group at C-9 in this compound .

- Bioactivity Impact: The substitution reduces anti-inflammatory potency. In LPS-stimulated BV2 cells, 9-O-methylthis compound shows reduced inhibition of NO production (IC₅₀ = 4.7 µM) compared to this compound (IC₅₀ = 2.7 µM) . This highlights the critical role of the C-9 hydroxyl group in activity.

Citromycetin Analogues

- Example : Myxotrichin C and deoxyfunicone .

- Structural Differences : These compounds lack the pyranchromene skeleton but share a polyketide origin.

- Bioactivity: Both exhibit weaker anti-inflammatory effects (IC₅₀ = 28.1 µM and 10.6 µM for NO inhibition in BV2 cells, respectively) compared to this compound .

Functional Analogues

Asterric Acid

Key Research Findings

Anti-Inflammatory Activity

The table below summarizes the inhibitory effects of this compound and analogues on inflammatory markers:

Neurotrophic Activity

- This compound induces neurite outgrowth in PC12 cells at 10–20 µM, a property absent in 9-O-methylthis compound and other analogues .

生物活性

Neuchromenin is a secondary metabolite derived from the marine fungus Eupenicillium javanicum var. meloforme. This compound has garnered attention for its diverse biological activities, particularly its anti-inflammatory and neuroprotective properties. This article compiles findings from various studies to present a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on different cell types, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its unique pyran-chromene skeleton, which is typical of citromycetin analogs. The absolute configuration of this compound has been determined to be S-configuration through synthetic studies of its enantiomers. Its structural elucidation primarily relies on nuclear magnetic resonance (NMR) and mass spectrometry (MS) analyses.

Structural Characteristics

| Property | Description |

|---|---|

| Molecular Formula | C₁₈H₁₈O₅ |

| Molecular Weight | 306.34 g/mol |

| Configuration | S-configuration |

| Core Structure | Pyran-chromene |

Anti-Inflammatory Effects

This compound has demonstrated significant anti-inflammatory properties in various in vitro models. It effectively inhibits the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated microglial and macrophage cells.

Key Findings

-

Nitric Oxide Production Inhibition :

- In BV2 microglial cells, this compound exhibited an IC50 value of 2.7 µM for NO production inhibition.

- In RAW264.7 macrophage cells, the IC50 was reported at 4.7 µM.

-

Mechanism of Action :

- This compound's anti-inflammatory effects are mediated through the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

- It also affects signaling pathways associated with inflammation, particularly inhibiting nuclear factor kappa B (NF-κB) and p38 mitogen-activated protein kinase (MAPK) pathways.

Neuroprotective Effects

This compound has shown potential neuroprotective effects by promoting neurite outgrowth in PC12 pheochromocytoma cells, which are often used as a model for neuronal differentiation and neuroprotection.

Experimental Evidence

- In studies involving PC12 cells, this compound significantly induced neurite outgrowth, suggesting its potential role in nerve regeneration and protection against neurodegenerative conditions.

Summary of Biological Activities

| Activity Type | Model/Cell Type | IC50 Value | Mechanism of Action |

|---|---|---|---|

| Anti-inflammatory | BV2 Microglial Cells | 2.7 µM | Inhibition of NO production via iNOS downregulation |

| Anti-inflammatory | RAW264.7 Macrophage Cells | 4.7 µM | Inhibition of PGE2 production via COX-2 downregulation |

| Neuroprotective | PC12 Pheochromocytoma | N/A | Induction of neurite outgrowth |

Case Study 1: Inhibition of Inflammatory Mediators

A study conducted by researchers examined the effects of this compound on LPS-stimulated BV2 microglial cells. The results indicated that pre-treatment with this compound significantly reduced NO and PGE2 levels compared to untreated controls, confirming its potent anti-inflammatory effects.

Case Study 2: Neuroprotection in Rat Models

In vivo studies using rat models have demonstrated that this compound can promote neuronal survival and differentiation, suggesting its potential application in treating neurodegenerative diseases such as Alzheimer's disease.

Q & A

Basic Research Questions

Q. What are the key structural features of Neuchromenin, and what spectroscopic methods are employed for its identification?

this compound’s core structure includes a chromene backbone with a hydroxyl group at C-9 and a methyl group at C-2, as confirmed by and NMR spectroscopy. Advanced techniques like COSY (correlation spectroscopy) and HMBC (heteronuclear multiple-bond correlation) are critical for mapping proton-proton connectivity and long-range carbon-hydrogen couplings, respectively. For derivatives like 9-O-methylthis compound, methoxy group substitution at C-9 is identified through comparative NMR analysis with the parent compound .

Q. What standard in vitro assays are used to evaluate this compound’s anti-inflammatory activity?

Researchers typically use lipopolysaccharide (LPS)-stimulated BV2 microglial and RAW264.7 macrophage cells to assess anti-inflammatory effects. Key endpoints include:

- Cytokine mRNA levels : Quantified via qRT-PCR for IL-1β, TNF-α, IL-6, and IL-12.

- Protein expression : Western blot analysis of iNOS and COX-2.

- Cytotoxicity : MTT assays to ensure compounds (e.g., 9-O-methylthis compound) are non-toxic at tested doses (up to 80.0 µM) .

Q. How can researchers ensure reproducibility in synthesizing and characterizing this compound derivatives?

Adhere to guidelines for experimental documentation:

- Synthesis protocols : Detail reaction conditions, purification steps, and yield calculations.

- Structural validation : Provide full NMR datasets (chemical shifts, coupling constants) and comparison to literature values.

- Purity verification : Include HPLC chromatograms or mass spectrometry data.

For novel derivatives, absolute configuration determination (e.g., via enantiomer synthesis) is essential .

Advanced Research Questions

Q. How can contradictions in pharmacological data between this compound and its derivatives be resolved?

Contradictions often arise from structural modifications (e.g., methoxy substitution altering bioavailability) or cell-line specificity. Strategies include:

- Dose-response curves : Compare IC values across derivatives.

- Mechanistic studies : Use siRNA knockdown or inhibitors to isolate signaling pathways (e.g., NF-κB).

- Cross-validation : Replicate findings in primary cells or animal models to confirm relevance .

Q. What challenges exist in determining the stereochemical configuration of this compound derivatives, and how are they addressed?

The absolute configuration of this compound (S-configuration) was resolved via enantiomer synthesis and comparative optical rotation analysis. For derivatives, challenges include:

- Chiral center stability : Ensure no racemization during synthesis.

- Crystallography limitations : Use computational modeling (e.g., DFT calculations) when single crystals are unavailable.

- Biological relevance : Validate stereochemical impact on activity using enantiomer-specific assays .

Q. How should researchers design experiments to investigate this compound’s dual role in neurite outgrowth and anti-inflammatory activity?

Adopt a multi-modal approach:

- Neurite outgrowth : Use PC12 cells treated with nerve growth factor (NGF) and quantify neurite length via microscopy.

- Anti-inflammatory synergy : Co-culture neuronal and immune cells to assess cross-talk (e.g., cytokine secretion in microglia-neuron systems).

- Data integration : Apply systems biology tools to map overlapping pathways (e.g., ERK/MAPK) .

Q. What statistical and data analysis practices are critical when interpreting this compound’s inhibition of NO and PGE2 (Table 2)?

- Normalization : Express inhibition percentages relative to LPS-only controls.

- Dose dependency : Use non-linear regression to calculate IC.

- Error analysis : Report standard deviations from triplicate experiments and apply ANOVA for significance testing (p < 0.05).

- Biological relevance : Corrogate in vitro findings with in vivo efficacy (e.g., murine inflammation models) .

Q. Methodological Guidance

Q. How can researchers optimize NMR parameters for this compound derivatives with overlapping signals?

- High-field instruments : Use ≥500 MHz spectrometers for better resolution.

- Advanced pulse sequences : Employ TOCSY for spin systems or HSQC for - correlations.

- Solvent optimization : Test deuterated DMSO or CDCl to reduce signal broadening .

Q. What strategies mitigate cytotoxicity concerns in cell-based assays with this compound?

- Pre-screen compounds : Use MTT assays at varying doses (e.g., 10–100 µM).

- Time-course studies : Assess toxicity at 24h, 48h, and 72h.

- Rescue experiments : Co-treat with antioxidants (e.g., NAC) to distinguish compound-specific toxicity from oxidative stress .

Q. How should contradictory findings between this compound’s pro-differentiative and anti-inflammatory effects be reconciled?

- Context-dependent analysis : Test effects in disease-specific models (e.g., neuroinflammation vs. neurodegeneration).

- Pathway crosstalk : Use transcriptomics to identify shared regulators (e.g., CREB or NF-κB).

- Temporal studies : Evaluate whether effects are stage-dependent (e.g., acute vs. chronic inflammation) .

特性

IUPAC Name |

(2S)-8,9-dihydroxy-2-methyl-3,5-dihydro-2H-pyrano[3,2-c]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O5/c1-6-2-9(14)8-5-17-12-4-11(16)10(15)3-7(12)13(8)18-6/h3-4,6,15-16H,2,5H2,1H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGTSJAOFFFAYJH-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)C2=C(O1)C3=CC(=C(C=C3OC2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC(=O)C2=C(O1)C3=CC(=C(C=C3OC2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。